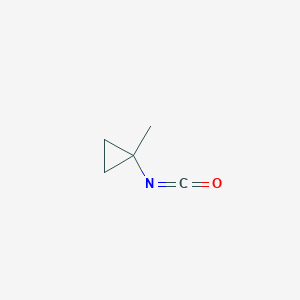![molecular formula C16H17ClN4O2S2 B2475527 5-クロロ-N-[3-(1H-イミダゾール-1-イル)プロピル]-4-(4-メチルベンゼンスルホニル)-1,3-チアゾール-2-アミン CAS No. 521280-72-8](/img/structure/B2475527.png)
5-クロロ-N-[3-(1H-イミダゾール-1-イル)プロピル]-4-(4-メチルベンゼンスルホニル)-1,3-チアゾール-2-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, an imidazole ring, and a sulfonamide group
科学的研究の応用
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the imidazole ring. Common reagents used in these reactions include thionyl chloride, sulfonyl chlorides, and imidazole derivatives. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce various substituted derivatives .
作用機序
The mechanism of action of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, the imidazole ring can bind to metal ions or enzyme active sites, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine: Lacks the imidazole ring and chlorine atom.
N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine: Lacks the chlorine atom.
5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine: Lacks the imidazole ring
Uniqueness
The uniqueness of 5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-2-amine lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazole and thiazole rings, along with the sulfonamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .
特性
IUPAC Name |
5-chloro-N-(3-imidazol-1-ylpropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S2/c1-12-3-5-13(6-4-12)25(22,23)15-14(17)24-16(20-15)19-7-2-9-21-10-8-18-11-21/h3-6,8,10-11H,2,7,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDQZUMEPIEKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NCCCN3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-chlorophenyl)-3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2475445.png)
![N'-{[2-(3,4-dimethoxyphenyl)acetyl]oxy}pyridine-4-carboximidamide](/img/structure/B2475447.png)
![3-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-(4-isopropylbenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B2475449.png)
![5-bromo-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]furan-2-carboxamide](/img/structure/B2475450.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride](/img/structure/B2475452.png)




![3-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2475463.png)

![4-Methoxy-2-oxo-N-propan-2-ylbicyclo[2.2.2]octane-1-carboxamide](/img/structure/B2475466.png)
![N-{[6-(4-methoxyphenyl)pyrimidin-4-yl]methyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2475467.png)
